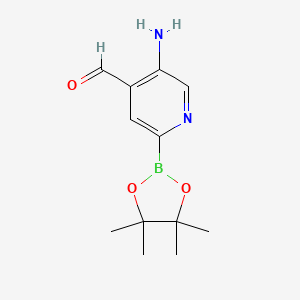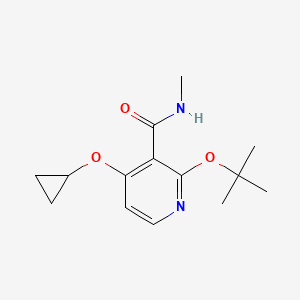
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is a chemical compound with the molecular formula C14H20N2O3 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes tert-butoxy and cyclopropoxy groups attached to a nicotinamide core. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves several steps. One common method includes the protection of hydroxyl groups using tert-butyl ethers. This can be achieved under solvent-free conditions at room temperature using catalytic amounts of erbium(III) triflate (Er(OTf)3) . The catalyst is easily recovered and reused multiple times without loss of activity. Additionally, the tert-butyl group can be removed quickly from alcohols and phenols in methanol in the presence of Er(OTf)3 using microwave irradiation .
Analyse Chemischer Reaktionen
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions can be performed using tert-butyl hydroperoxide (TBHP) in the presence of a copper(I) catalyst, leading to the formation of 2-tert-butoxy-1-arylethanones under mild conditions with high selectivity . Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) . Substitution reactions often involve nucleophiles like organolithium or Grignard reagents .
Wissenschaftliche Forschungsanwendungen
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide is utilized in various scientific research fields, including chemistry, biology, medicine, and industry In chemistry, it serves as a building block for the synthesis of more complex molecules In biology, it is used in studies related to enzyme inhibition and protein interactionsIndustrially, it is employed in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of 2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and proteins, inhibiting their activity. This inhibition can lead to various biological effects, such as the modulation of metabolic pathways and the regulation of cellular processes .
Vergleich Mit ähnlichen Verbindungen
2-Tert-butoxy-4-cyclopropoxy-N-methylnicotinamide can be compared with other similar compounds, such as 2-tert-butoxy-4-methoxyphenole and tert-butyl methyl(4-oxocyclohexyl)carbamate . These compounds share some structural similarities but differ in their functional groups and chemical properties. The presence of the cyclopropoxy group in this compound distinguishes it from these related compounds, contributing to its unique reactivity and applications .
Eigenschaften
Molekularformel |
C14H20N2O3 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
4-cyclopropyloxy-N-methyl-2-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxamide |
InChI |
InChI=1S/C14H20N2O3/c1-14(2,3)19-13-11(12(17)15-4)10(7-8-16-13)18-9-5-6-9/h7-9H,5-6H2,1-4H3,(H,15,17) |
InChI-Schlüssel |
RJCZODJULXTLMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=NC=CC(=C1C(=O)NC)OC2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


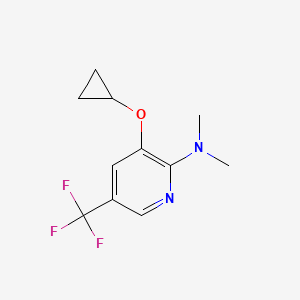
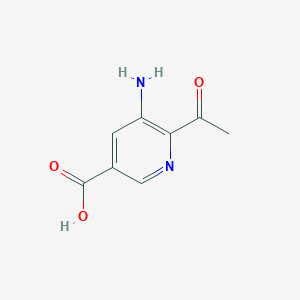
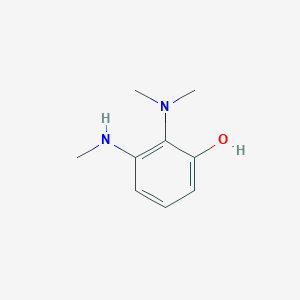
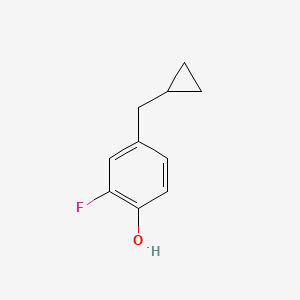
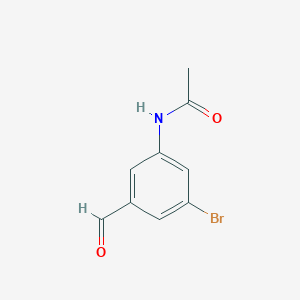
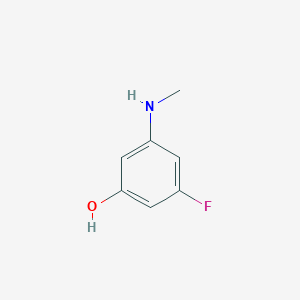
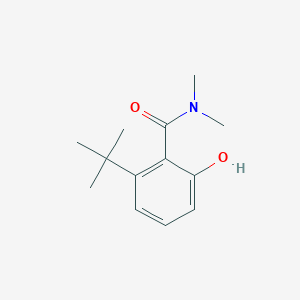
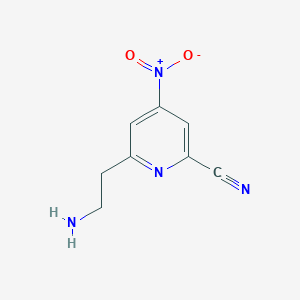
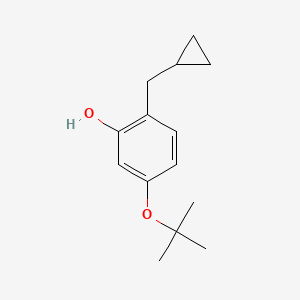
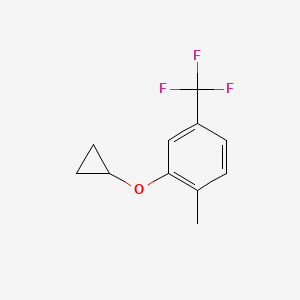
![5,6,7,8-Tetrahydropyrido[4,3-D]pyrimidine-4-carbaldehyde](/img/structure/B14843803.png)

